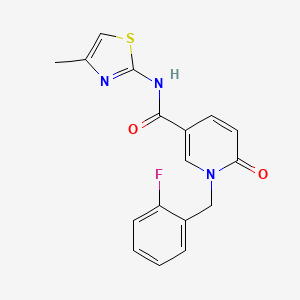
3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry and Material Science Applications
Synthesis and Characterization of Complexes
- Research into the chemistry of aniline derivatives, including those structurally similar to 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline, has led to the development of methodologies for synthesizing aminoazo dyes and studying their interaction with proteins. These studies are foundational for understanding the chemical properties and potential applications of aniline derivatives in dyeing and biological staining processes (E. Miller & J. Miller, 1949).
Catalysis
- The catalytic properties of compounds involving triazoles have been explored, such as in the ruthenium-catalyzed C–H amidation of arenes. This process is significant for creating N-heterocyclic compounds, demonstrating the triazole derivatives' utility in facilitating complex chemical transformations with environmental benefits, including producing N2 gas as the sole byproduct (Xiaoyu Wang et al., 2016).
Photoluminescence
- Copper(I) complexes with amido-triazolato ligands, including those structurally related to the target compound, have been synthesized to explore their photoluminescent properties. These complexes exhibit long-lived photoluminescence, ranging from yellow to red-orange, highlighting their potential applications in optoelectronic devices and sensors (Gerald F. Manbeck et al., 2011).
Medicinal and Biological Applications
Drug Discovery
- Triazole derivatives have been identified as potent inhibitors of methionine aminopeptidase-2 (MetAP2), a target for cancer therapy. The studies have led to the discovery of compounds with significant inhibitory activity, showcasing the potential of triazole-based structures in developing new anticancer agents (J. Marino et al., 2007).
Supramolecular Chemistry
- The unique supramolecular interactions of 1,2,3-triazoles, similar to those in the target compound, enable applications in supramolecular chemistry, coordination chemistry, and materials science. These interactions facilitate the development of complex molecular architectures and functional materials, including sensors and catalysts (B. Schulze & U. Schubert, 2014).
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to exhibit antimicrobial activities , suggesting that they may interact with enzymes or proteins essential for microbial growth and survival.
Mode of Action
Related 1,2,4-triazole compounds have been shown to interfere with the function of various enzymes and proteins, leading to the inhibition of microbial growth .
Biochemical Pathways
Related 1,2,4-triazole compounds have been associated with the disruption of various biochemical processes essential for microbial survival .
Result of Action
Related 1,2,4-triazole compounds have been found to exhibit cytotoxic activities against tumor cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
Propriétés
IUPAC Name |
3-(3-methyl-1,2,4-triazol-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-12-11-6-13(7)9-4-2-3-8(10)5-9/h2-6H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHARNKHVMXBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1C2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
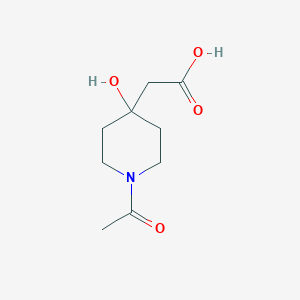
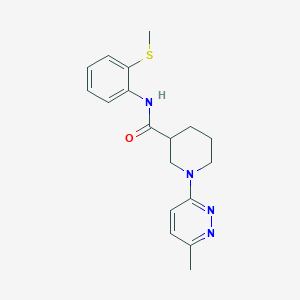
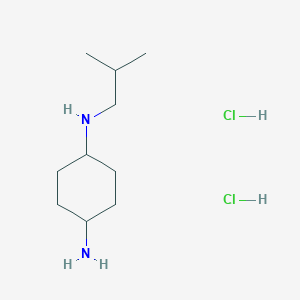
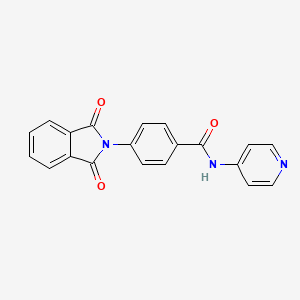
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)
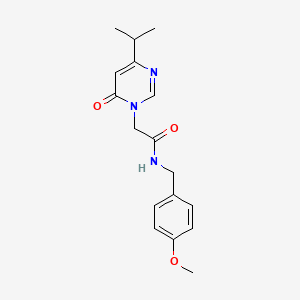
![N-(2-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829127.png)
![2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2829129.png)
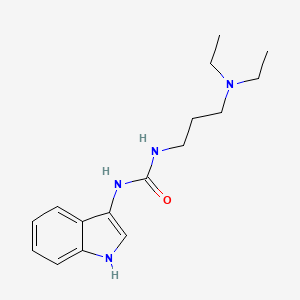
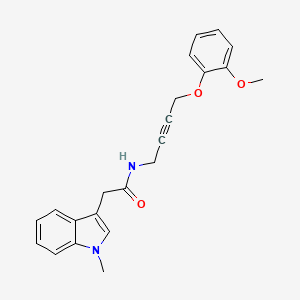
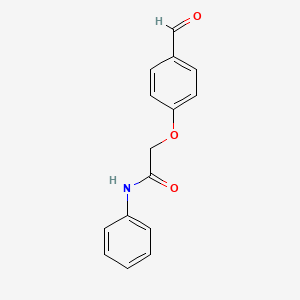
![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2829136.png)
